Cas no 476670-11-8 ((2Z)-3-(2-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

(2Z)-3-(2-Bromophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is a brominated thiazole-based compound featuring a conjugated acrylonitrile moiety. Its structural framework combines electron-rich (methoxyphenyl) and electron-deficient (bromophenyl, nitrile) groups, making it a versatile intermediate for synthesizing heterocyclic systems. The presence of the thiazole core enhances its potential as a pharmacophore in medicinal chemistry, particularly for targeting kinase inhibition or antimicrobial activity. The Z-configuration of the prop-2-enenitrile group ensures stereoselective reactivity in cycloaddition or cross-coupling reactions. This compound’s stability and synthetic adaptability make it valuable for exploratory research in organic and pharmaceutical chemistry. Handle with standard precautions for brominated and nitrile-containing compounds.
(2Z)-3-(2-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile structure
476670-11-8 structure
Product name:(2Z)-3-(2-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile
CAS No:476670-11-8
MF:C19H13BrN2OS
MW:397.288322210312
CID:6265262
PubChem ID:18558343

(2Z)-3-(2-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile Chemical and Physical Properties

Names and Identifiers

    • (2Z)-3-(2-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile
    • (2Z)-3-(2-bromophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
    • (Z)-3-(2-bromophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile
    • F0760-0331
    • (Z)-3-(2-bromophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
    • 476670-11-8
    • AKOS024598994
    • Inchi: 1S/C19H13BrN2OS/c1-23-16-8-6-13(7-9-16)18-12-24-19(22-18)15(11-21)10-14-4-2-3-5-17(14)20/h2-10,12H,1H3/b15-10-
    • InChI Key: YOKDOXSEXUTDHT-GDNBJRDFSA-N
    • SMILES: BrC1C=CC=CC=1/C=C(/C#N)\C1=NC(=CS1)C1C=CC(=CC=1)OC

Computed Properties

  • Exact Mass: 395.99320g/mol
  • Monoisotopic Mass: 395.99320g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 495
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.1
  • Topological Polar Surface Area: 74.2Ų

(2Z)-3-(2-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0760-0331-1mg
(2Z)-3-(2-bromophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
476670-11-8
1mg
$54.0 2023-09-05

Additional information on (2Z)-3-(2-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile

Introduction to (2Z)-3-(2-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile (CAS No. 476670-11-8)

Chemical compounds play a pivotal role in the advancement of pharmaceutical research and development, particularly in the synthesis of novel therapeutic agents. One such compound, (2Z)-3-(2-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile, identified by its CAS number 476670-11-8, has garnered significant attention due to its unique structural features and potential biological activities. This compound belongs to the thiazole class, a heterocyclic structure known for its wide-ranging applications in medicinal chemistry.

The molecular framework of (2Z)-3-(2-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile incorporates several key functional groups that contribute to its chemical reactivity and biological relevance. The presence of a bromine substituent on the phenyl ring and an methoxy group on another phenyl ring enhances its interaction with biological targets. Additionally, the thiazole ring serves as a core structure that is frequently modified in drug design due to its ability to modulate enzyme activity and receptor binding.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various diseases. The compound (2Z)-3-(2-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile has been investigated for its potential pharmacological properties. Studies have suggested that this compound may exhibit inhibitory effects on certain kinases and other enzymes implicated in inflammatory and proliferative disorders. The combination of a bromophenyl moiety and a methoxyphenyl group is particularly noteworthy, as these substituents are known to enhance binding affinity and selectivity in drug candidates.

The synthesis of (2Z)-3-(2-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the thiazole ring into the propenenitrile backbone is a critical step, often achieved through cyclization reactions. The presence of the bromine atom allows for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are commonly employed in medicinal chemistry to introduce aryl groups with high efficiency.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes of small molecules like (2Z)-3-(2-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile to their target proteins. Molecular docking studies have revealed that this compound can interact with specific amino acid residues within active sites of enzymes, potentially leading to therapeutic effects. These virtual screening approaches have accelerated the discovery process by allowing rapid evaluation of thousands of compounds without the need for extensive wet chemistry experiments.

The pharmacokinetic properties of (2Z)-3-(2-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile are also of great interest. Factors such as solubility, stability, and metabolic clearance determine its suitability for clinical development. Preliminary studies suggest that this compound exhibits moderate solubility in water and organic solvents, which is favorable for formulation into pharmaceutical dosage forms. Additionally, its stability under various conditions ensures that it can be stored and handled effectively during both preclinical and clinical trials.

One of the most exciting aspects of working with compounds like (2Z)-3-(2-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile is the opportunity to explore structure/activity relationships (SAR). By systematically modifying different parts of the molecule, researchers can optimize its biological activity while minimizing side effects. For instance, replacing the bromine atom with another functional group or altering the substitution pattern on the thiazole ring could lead to derivatives with enhanced potency or selectivity.

The role of natural product-inspired scaffolds in drug discovery cannot be overstated. Many successful drugs have been derived from natural products or their analogs due to their unique structural motifs and biological activities. The thiazole scaffold is no exception; it is found in numerous bioactive natural products and synthetic molecules. By leveraging these natural templates, scientists can design novel compounds like (2Z)-3-(bromophenyl))-based derivatives that mimic their beneficial effects while incorporating modern chemical modifications for improved pharmacological profiles.

In conclusion,(Z)-(bromo) -derived compounds continue to be valuable tools in pharmaceutical research, offering a rich foundation for developing new treatments across various therapeutic areas. The compound identified by CAS number 476670 11 8 exemplifies how structural complexity combined with functional diversity can yield promising candidates for further investigation, paving the way for future breakthroughs in medicine.

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